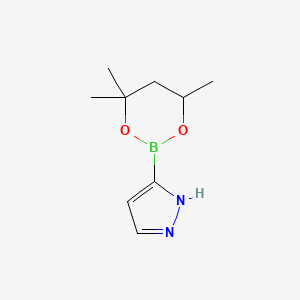
trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester (TBHP) is a synthetic ester that has recently gained popularity in the field of research and development due to its wide range of applications. TBHP is an organic compound that has been used for various purposes, including as a reagent for organic synthesis, as a catalyst for the polymerization of styrene, and as a precursor for the synthesis of various pharmaceuticals. TBHP is also known to have the ability to modulate the activity of certain enzymes, which can be utilized in the development of new drugs and treatments.
Scientific Research Applications
Trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and other organic molecules. It has also been used for the synthesis of various metal complexes, which are used in catalysis. In addition, trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester has been utilized in the synthesis of various peptides, which are important for the development of drugs and treatments.
Mechanism of Action
Trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester is known to act as an enzyme modulator, which means that it can modulate the activity of certain enzymes. Specifically, trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This modulation of cytochrome P450 activity can be used to study the metabolism of drugs, as well as to develop new drugs and treatments.
Biochemical and Physiological Effects
trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester can modulate the activity of cytochrome P450 enzymes, as well as other enzymes involved in the metabolism of drugs and other xenobiotics. In addition, trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester has been shown to have an effect on the expression of various genes, which can be used to study gene expression and regulation. trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester has also been shown to have an effect on the metabolism of fatty acids and other lipids, as well as on the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
Trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable, making it easy to store and handle. In addition, trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester can be used for a wide range of experiments, including synthesis of organic compounds, synthesis of metal complexes, and synthesis of peptides. However, trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester does have some limitations. It is toxic and can be irritating to the skin and eyes, and it can also be explosive if not handled properly. In addition, trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester can be difficult to remove from the reaction mixture, which can lead to contamination of the product.
Future Directions
Trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester has a wide range of potential applications in the field of research and development. It can be used to study the metabolism of drugs, as well as to develop new drugs and treatments. In addition, trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester can be used to study gene expression and regulation, as well as to study the metabolism of fatty acids and other lipids. Finally, trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester can be used to study the production of reactive oxygen species and their role in various diseases. In the future, trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester may be used in the development of new drugs and treatments, as well as in the development of new materials and catalysts.
Synthesis Methods
Trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester is synthesized via a process known as esterification. This process involves the reaction of a carboxylic acid and an alcohol, which results in the formation of an ester. In the case of trans-N-Benzyl-3-hydroxy-2-pyrrolidi-none-4-carboxylic acid methyl ester, the carboxylic acid used is 3-hydroxy-2-pyrrolidinone-4-carboxylic acid, and the alcohol is benzyl alcohol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of around 100-110°C.
properties
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)10-8-14(12(16)11(10)15)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSIFHYLTJEGQK-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(C(=O)[C@@H]1O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)




